Cefalonium Impurity C

説明

Cefalonium Impurity C, also known as Deacetylcephalothin Lactone, is an impurity in the synthesis of Cefalonium . Cefalonium is a first-generation cephalosporin antibiotic used as a long-acting intramammary cerate for infusion of dairy cows .

Synthesis Analysis

The synthesis of Cefalonium involves the formation of this compound as an unwanted residual . The conventional synthetic peptide impurity profiling methods are mostly LC optical based assays relying on chromatographic separation of impurities .Molecular Structure Analysis

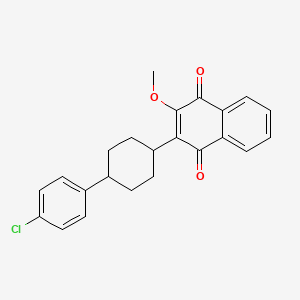

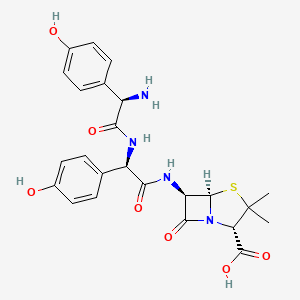

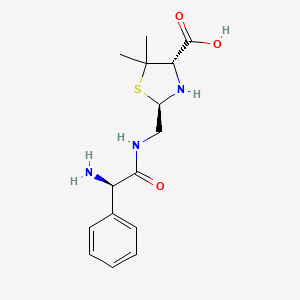

The molecular formula of this compound is C14H12N2O4S2, and it has a molecular weight of 336.39 . The IUPAC name is N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide .科学的研究の応用

Capillary Electrophoresis in Drug Impurity Profiling

Capillary electrophoresis (CE) is a prominent technique used for impurity profiling in drugs, including those related to Cefalonium Impurity C. This method is noted for its efficiency in analyzing compounds with stereochemical centers, which is critical in drug impurity analysis. CE's strengths are highlighted in comparison to liquid chromatography methods, emphasizing its suitability for complex drug compounds like this compound (Shah et al., 2021).

Chemical Vapor Deposition and Impurity Analysis

In the context of cerium oxides, which can be related to the study of impurities in compounds like Cefalonium, Chemical Vapor Deposition (CVD) has been used for film deposition, revealing the presence of impurities. This method, while specific to cerium oxides, highlights the importance of understanding and controlling impurity levels in chemical compounds (Pollard et al., 2000).

Impurity Levels in Cerium Oxide Microspheres

In a study directly examining cerium oxide microspheres, the measurement of impurity levels was conducted using various analytical methods. This is relevant to understanding impurity profiles in compounds like Cefalonium, as it underscores the need for rigorous impurity analysis in materials used in scientific applications (Katalenich, 2019).

Capillary Electrophoresis for Pharmaceutical Analysis

Further emphasizing the role of capillary electrophoresis, Altria et al. (1998) discuss its use in determining drug-related impurities. The paper delves into the technical aspects of CE and its expanding use in pharmaceutical industries, relevant to the study of impurities in drugs like Cefalonium (Altria et al., 1998).

Ce Impurities in Superconducting Hosts

A study on Ce as an impurity in Th-Y alloy hosts offers insights into the behavior of Ce impurities in complex materials. This research is indirectly related to the understanding of impurities like Cefalonium in pharmaceutical contexts (Huber & Maple, 1974).

作用機序

Target of Action

Cefalonium, the parent compound of Cefalonium Impurity C, is a first-generation cephalosporin antibiotic . The primary targets of Cefalonium are the penicillin-binding proteins (PBPs) located under the cell wall of susceptible bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial growth and survival .

Mode of Action

Cefalonium exerts its bactericidal activity by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls . It binds to one or more PBPs, disrupting their normal function and leading to defective cell wall synthesis . This results in a high internal osmotic pressure that leads to rupture of the cytoplasmic membrane .

Biochemical Pathways

The action of Cefalonium primarily affects the biochemical pathway responsible for bacterial cell wall synthesis. By binding to PBPs, it inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell wall weakening and eventual bacterial cell lysis .

Pharmacokinetics

While specific pharmacokinetic data for this compound is not available, Cefalonium itself has been studied. In one study, radiolabelled Cefalonium was infused into the udder of dairy cows. The maximum concentration in plasma was observed at 48 hours after administration . .

Result of Action

The primary result of Cefalonium’s action is the death of susceptible bacteria due to cell wall rupture . This occurs as a result of the high internal osmotic pressure caused by the disruption of cell wall synthesis . The bactericidal activity of Cefalonium makes it effective against a range of Gram-positive bacteria, including Staphylococci .

Action Environment

The action of Cefalonium can be influenced by environmental factors such as pH and the presence of β-lactamase-producing bacteria . For instance, the minimum inhibitory concentration (MIC) of Cefalonium was found to be affected by the density of the microflora and the presence of lactamase-producing bacteria . .

生化学分析

Biochemical Properties

Cefalonium Impurity C plays a role in biochemical reactions similar to its parent compound, Cefalonium. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with β-lactamase, an enzyme that provides multi-resistance to bacteria . The nature of these interactions involves the inhibition of the β-lactamase enzyme, thereby preventing the hydrolysis of the antibiotic and ensuring its antibacterial activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting bacterial cell wall synthesis, which leads to cell death . This is achieved through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce a dose-dependent increase in structural chromosomal aberrations in cultured human peripheral blood lymphocytes .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it binds to one or more penicillin-binding proteins located under the bacterial cell wall, disrupting the synthesis of the peptidoglycan layer of bacterial cell walls .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that Cefalonium, the parent compound, exhibits a dose-dependent increase in structural chromosomal aberrations in cultured human peripheral blood lymphocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Cefalonium have shown that after intramammary infusion of the commercial formulation at a dose of 250 mg per quarter, high Cefalonium concentrations were found in urine .

特性

IUPAC Name |

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c17-9(4-8-2-1-3-21-8)15-10-12(18)16-11-7(5-20-14(11)19)6-22-13(10)16/h1-3,10,13H,4-6H2,(H,15,17)/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCXPAIGTKPWIS-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CC4=CC=CS4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CS4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10590-10-0 | |

| Record name | Cefalotin lactone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KPY72FM7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

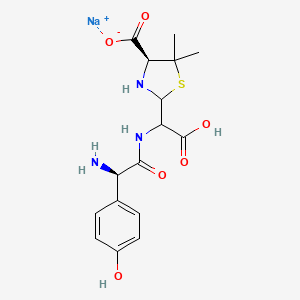

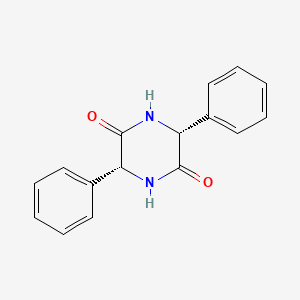

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)